Methyl 5-cyclopropyl-2-morpholinothiophene-3-carboxylate
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Overview
Description
Methyl 5-cyclopropyl-2-morpholinothiophene-3-carboxylate is a chemical compound with the molecular formula C13H17NO3S. It is a thiophene derivative, which means it contains a five-membered ring with one sulfur atom. Thiophene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-cyclopropyl-2-morpholinothiophene-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a cyclopropyl ketone with a morpholine derivative in the presence of a sulfur source. The reaction conditions often include the use of a base and a solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-cyclopropyl-2-morpholinothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
Methyl 5-cyclopropyl-2-morpholinothiophene-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of Methyl 5-cyclopropyl-2-morpholinothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A basic five-membered ring with one sulfur atom.
Suprofen: A 2-substituted thiophene known for its anti-inflammatory properties.
Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic.
Uniqueness
Methyl 5-cyclopropyl-2-morpholinothiophene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H17NO3S |
---|---|
Molecular Weight |
267.35 g/mol |
IUPAC Name |
methyl 5-cyclopropyl-2-morpholin-4-ylthiophene-3-carboxylate |
InChI |
InChI=1S/C13H17NO3S/c1-16-13(15)10-8-11(9-2-3-9)18-12(10)14-4-6-17-7-5-14/h8-9H,2-7H2,1H3 |
InChI Key |
OVVFWAYWHWKINL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC(=C1)C2CC2)N3CCOCC3 |
Origin of Product |
United States |
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